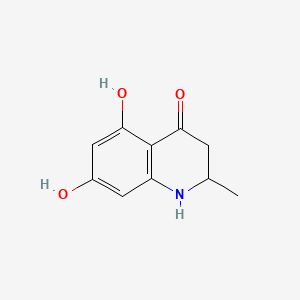

(S)-5,7-Dihydroxy-2-methyl-2,3-dihydroquinolin-4(1H)-one

Description

Properties

CAS No. |

65511-03-7 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-methyl-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C10H11NO3/c1-5-2-8(13)10-7(11-5)3-6(12)4-9(10)14/h3-5,11-12,14H,2H2,1H3/t5-/m0/s1 |

InChI Key |

BNEPFPNDLPNULY-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@H]1CC(=O)C2=C(N1)C=C(C=C2O)O |

Canonical SMILES |

CC1CC(=O)C2=C(N1)C=C(C=C2O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Material Design

The synthesis of quinolone derivatives often begins with aryl malonic acid amide esters, which undergo acid-catalyzed cyclization to form the quinoline core. For (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone, the starting material must incorporate hydroxyl groups at the 3- and 5-positions of the aniline ring (to become 5- and 7-hydroxyls post-cyclization) and a methyl group at the β-position of the malonic ester (to yield the 2-methyl substituent).

The general reaction pathway involves:

-

Amide Formation : Reacting 3,5-dihydroxy-2-methylaniline with a malonic acid ester chloride to form the corresponding amide ester.

-

Cyclization : Treating the amide ester with polyphosphoric acid (PPA) at elevated temperatures (100–150°C) to induce intramolecular cyclization, forming the quinolone skeleton.

The choice of ester (methyl, ethyl, or isopropyl) impacts reaction efficiency. For example, ethyl esters exhibit higher yields (79–86%) compared to isopropyl derivatives (26%) due to steric hindrance during cyclization.

Optimization of Polyphosphoric Acid Conditions

Polyphosphoric acid serves dual roles as a solvent and catalyst, with its molar ratio (P₂O₅/H₃PO₄) critically influencing reaction outcomes. A ratio of 0.48 maximizes yield and selectivity by balancing acidity and viscosity, facilitating protonation of the amide carbonyl and subsequent nucleophilic attack by the aromatic ring.

Table 1: Impact of Ester Groups on Cyclization Efficiency

| Ester Group | Temperature (°C) | Reaction Time (h) | Yield (%) | By-products (%) |

|---|---|---|---|---|

| Methyl | 130 | 2 | 75 | 14 (xylidine) |

| Ethyl | 130 | 2 | 86 | 11 (xylidine) |

| Isopropyl | 130 | 2 | 26 | 1 (xylidine) |

Data adapted from Examples 1–3 in EP0335046B1 and US4904787A.

Enantioselective Synthesis of the (-)-Enantiomer

Post-Cyclization Modifications

Analytical Characterization and Purity Assessment

Liquid Chromatography (LC) Analysis

Post-reaction mixtures are analyzed using reversed-phase LC with a Nucleosil-5-CN column and a mobile phase of 0.05 M KH₂PO₄/CH₃CN (85:15 v/v). UV detection at 230 nm confirms the presence of the desired product and quantifies by-products like xylidine.

Spectroscopic Validation

-

¹H NMR : Signals at δ 6.25 (s, 1H, C₅-OH), δ 6.18 (s, 1H, C₇-OH), and δ 1.45 (d, 3H, C₂-CH₃) confirm substitution patterns.

-

MS (ESI) : Molecular ion peak at m/z 221 [M+H]⁺ aligns with the theoretical mass.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The compound can participate in substitution reactions, where functional groups on the quinolone ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted quinolone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: In medicine, (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone is investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the inhibition of cell growth and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

4-Hydroxy-2-quinolone Derivatives

Key structural analogs include substituted 1H-quinolin-2-ones (Table 1).

Table 1: Structural and Functional Comparison of 4-Quinolone Derivatives

Key Observations :

Flavanones and Dihydrobenzopyran Derivatives

Flavanones like hesperetin and naringenin share a dihydrobenzopyran core but differ in oxygenation and substitution (Table 2).

Table 2: Comparison with Flavanones

Key Observations :

- The target compound’s quinolone core lacks the flavanone C-ring, reducing planarity and altering π-π stacking interactions compared to hesperetin or naringenin .

- Both the target compound and flavanones exhibit antioxidant activity, but flavanones generally show stronger radical scavenging due to conjugated dihydroxy groups (e.g., 5,7-OH in naringenin) .

- Methyl substitution in the target compound may reduce water solubility compared to glycosylated flavanones (e.g., hesperidin) .

Schiff Base Ligands and Metal Complexes

Schiff base derivatives of hesperetin (e.g., HHSB, HIN) and their metal complexes demonstrate enhanced bioactivity (Table 3).

Table 3: Schiff Base Derivatives and Metal Complexes

Key Observations :

- Schiff base ligands (e.g., HHSB) introduce nitrogen-rich moieties, enabling metal coordination and enhancing anticancer activity compared to the parent quinolone .

- The target compound’s lack of a hydrazide group limits its metal-chelating capacity but may favor selective binding to non-metalloenzymes .

Substituted 2-Phenyl-4-quinolones

2-Phenyl-2,3-dihydro-4-quinolone (CAS 113567-29-6) shares the dihydroquinolone core but substitutes position 2 with a phenyl group.

Key Observations :

- Steric hindrance from the phenyl group may reduce binding affinity to compact active sites .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone and its analogs?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the quinolone backbone and hydroxyl/methyl substituents, FT-IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) for molecular formula validation. For stereochemical determination, Circular Dichroism (CD) or X-ray crystallography is critical, as seen in studies of related flavanones like pinocembrin .

Q. How can researchers isolate (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone from natural sources?

- Methodological Answer : Employ column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC using a C18 column and gradient elution (e.g., water:acetonitrile with 0.1% formic acid). Fraction purity should be verified via TLC (Rf ~0.3 in ethyl acetate:hexane 7:3) and UV-Vis spectroscopy (λmax ~280 nm for quinolones) .

Q. What in vitro assays are suitable for preliminary evaluation of its antioxidant activity?

- Methodological Answer : Use DPPH/ABTS radical scavenging assays (IC50 calculation) and FRAP (Ferric Reducing Antioxidant Power) under physiologically relevant pH (7.4). Include controls like ascorbic acid and quercetin. For cellular models, H2O2-induced oxidative stress in HepG2 cells with ROS detection via fluorescence probes (e.g., DCFH-DA) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., pro-oxidant vs. antioxidant effects)?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., HeLa, Caco-2, LLC-PK1) to identify concentration thresholds. Use RNA-seq or metabolomics to explore context-dependent mechanisms. For example, pro-oxidant effects in cancer cells (via Nrf2 inhibition) may coexist with antioxidant activity in normal cells (via SOD upregulation) .

Q. What strategies optimize the synthetic yield of (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone derivatives?

- Methodological Answer : Modify the Knorr quinoline synthesis by introducing microwave-assisted cyclization to reduce reaction time (e.g., 30 min at 150°C vs. 24 hrs conventionally). Use Lewis acids (e.g., ZnCl2) to enhance regioselectivity. Post-synthetic hydroxylation via Sharpless dihydroxylation can improve dihydroxy group incorporation .

Q. How do metabolic pathways of this compound compare to structurally related flavonoids?

- Methodological Answer : Perform hepatic microsomal assays with LC-MS/MS to track phase I/II metabolites. Compare glucuronidation/sulfation patterns to hesperetin or naringenin. Note: Unlike simpler flavonoids, the quinolone core may resist gut microbiota degradation , requiring stable isotope tracing in animal models to confirm bioavailability .

Q. What computational approaches predict binding affinities of (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone to kinase targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) with ATP-binding pockets of PI3K/AKT/mTOR pathway kinases. Validate predictions via surface plasmon resonance (SPR) for kinetic analysis (KD calculation). Cross-reference with pharmacophore modeling to identify critical hydrogen-bonding motifs (e.g., C5/C7 hydroxyls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.